Benzenemethanamine, N-(2,2-dimethoxyethylidene)-

Vue d'ensemble

Description

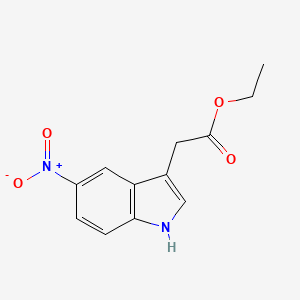

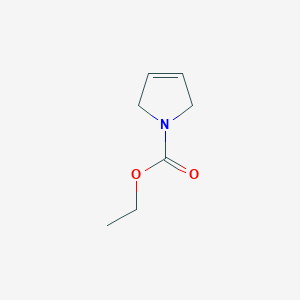

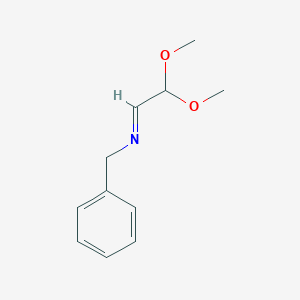

Benzenemethanamine, N-(2,2-dimethoxyethylidene)- is an organic compound with the chemical formula C11H15NO2. It is used in the preparation of guanidylimidazole and guanidylimidazoline derivatives as antimalarial agents .

Molecular Structure Analysis

The molecular formula of Benzenemethanamine, N-(2,2-dimethoxyethylidene)- is C11H15NO2 . The average mass is 195.258 Da and the monoisotopic mass is 195.125931 Da .Physical And Chemical Properties Analysis

The molecular weight of Benzenemethanamine, N-(2,2-dimethoxyethylidene)- is 193.24 . More detailed physical and chemical properties are not available in the search results.Applications De Recherche Scientifique

1. Cholesterol Synthesis Inhibition

NB-598, a derivative of benzenemethanamine, has been identified as a potent competitive inhibitor of squalene epoxidase, an enzyme critical in cholesterol synthesis. It effectively inhibits cholesterol synthesis in Hep G2 cells and in rats, while also reducing serum cholesterol levels in dogs. This compound could provide insights into developing novel cholesterol-lowering therapies (Horie et al., 1990).

2. Analytical Toxicology

In forensic toxicology, the determination of benzenemethanamine derivatives is crucial for detecting intoxication cases. High-performance liquid chromatography with tandem mass spectrometry has been used for the quantification of such derivatives, highlighting the significance of benzenemethanamine in toxicological analysis (Poklis et al., 2014).

3. Microsomal Stability of Psychedelic Agonists

The microsomal stability of psychedelic 5-HT2A agonists, including N-benzylated derivatives of benzenemethanamine, has been examined. These compounds have been used as biochemical and brain imaging tools, and their hepatic stability plays a crucial role in determining their efficacy and potential for in vivo applications (Leth-Petersen et al., 2014).

4. Synthesis of Chiral Primary Amines

Chiral quaternary benzophenone hydrazonium salt derivatives have been used as catalysts for the enantioselective alkylation of N-(diphenylmethylene) benzenemethanamine, demonstrating the utility of benzenemethanamine in the synthesis of optically active primary amines (Eddine & Cherqaoui, 1995).

5. Biochemical Labeling Reagents

Benzenemethanamine derivatives have been synthesized as biochemical labeling reagents, especially in the form of undecagold cluster molecules. These compounds are critical for labeling proteins in electron microscopy, showcasing the chemical’s role in biochemical research (Yang et al., 1984).

6. Anticonvulsant Activity

Research into heterocyclic schiff bases of benzenemethanamine revealed significant anticonvulsant activity, highlighting its potential in developing novel treatments for seizures (Pandey & Srivastava, 2011).

7. Psychotropic Substance Analysis

GC–MS and GC–IR analysis of substituted N-benzyl benzenemethanamine derivatives provided insights into the chemical properties of novel psychoactive substances, contributing to a better understanding of these compounds in forensic science (Abiedalla et al., 2021).

8. Metabolism of Psychedelic Substances

Studies on the metabolic profile of N-benzylphenethylamine derivatives, including benzenemethanamine, in various biological systems, have improved our understanding of the metabolism of novel psychedelic substances (Šuláková et al., 2021).

9. Serotonin Re-uptake Inhibition

Research on derivatives of benzenemethanamine, such as [11C]Dapoxetine.HCl, has contributed to the understanding of serotonin re-uptake mechanisms, a key area in the treatment of depression and other psychiatric disorders (Livni et al., 1994).

10. Protein Labelling for Scientific Research

The synthesis of water-soluble undecagold clusters using derivatives of benzenemethanamine for protein labeling has been instrumental in advancing biochemical research and analysis techniques (Jahn, 1989).

Propriétés

IUPAC Name |

N-benzyl-2,2-dimethoxyethanimine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-13-11(14-2)9-12-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFPYRKRKLJKZPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C=NCC1=CC=CC=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80676767 | |

| Record name | (1E)-N-Benzyl-2,2-dimethoxyethan-1-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzenemethanamine, N-(2,2-dimethoxyethylidene)- | |

CAS RN |

701954-53-2 | |

| Record name | (1E)-N-Benzyl-2,2-dimethoxyethan-1-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.